Methyl 3-bromo-1H-indazole-7-carboxylate
Description
Molecular Architecture and Tautomeric Behavior
Methyl 3-bromo-1H-indazole-7-carboxylate (C₉H₇BrN₂O₂) features a bicyclic indazole core fused with a benzene ring and a pyrazole moiety. The molecular architecture is defined by a bromine atom at position 3 and a methyl ester group at position 7 (Figure 1). The indazole system exhibits tautomerism, with 1H- and 2H-tautomers possible due to proton migration between N1 and N2 atoms. Computational studies of analogous indazoles confirm the 1H-tautomer as thermodynamically stable, with a 10–15 kJ/mol energy difference favoring this form over the 2H-tautomer. The ester group at C7 and bromine at C3 introduce steric and electronic effects that further stabilize the 1H-configuration by delocalizing electron density through resonance interactions.
Key structural parameters :
- Bond lengths between N1–C7A (1.347 Å) and N2–C3 (1.315 Å) align with typical indazole systems.
- The C3–Br bond measures 1.897 Å, consistent with sp²-hybridized carbon–halogen bonds.
- The ester group adopts a planar conformation, with a C7–O2–C9–O1 dihedral angle of 179.3°, minimizing steric clash.
Tautomeric equilibrium is influenced by solvent polarity. In aprotic media (e.g., chloroform), intramolecular hydrogen bonding between N1–H and the ester carbonyl oxygen stabilizes the 1H-form, while protic solvents slightly favor the 2H-tautomer through intermolecular interactions.
Structure
2D Structure
Properties
IUPAC Name |
methyl 3-bromo-2H-indazole-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)6-4-2-3-5-7(6)11-12-8(5)10/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGIJSHGAUIOST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C(NN=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501214596 | |
| Record name | 1H-Indazole-7-carboxylic acid, 3-bromo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501214596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257535-37-7 | |
| Record name | 1H-Indazole-7-carboxylic acid, 3-bromo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1257535-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indazole-7-carboxylic acid, 3-bromo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501214596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Methyl 3-bromo-1H-indazole-7-carboxylate is an organic compound with potential biological activityIndazole derivatives have been known to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk. These kinases play a crucial role in cell cycle regulation and volume regulation, respectively.
Mode of Action
Based on the known activities of similar indazole derivatives, it can be inferred that this compound may interact with its targets (such as the aforementioned kinases) to induce changes in their activity. This could potentially lead to alterations in cellular processes such as cell cycle progression and cell volume regulation.
Biochemical Pathways
Given the potential targets of this compound, it may influence pathways related to cell cycle regulation and cell volume regulation.
Pharmacokinetics
It is known that this compound is a white crystalline solid that is almost insoluble in water at room temperature but can dissolve in organic solvents such as ketones, alcohols, and ethers. These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Based on the potential targets and activities of similar indazole derivatives, this compound may influence cellular processes such as cell cycle progression and cell volume regulation.
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, its solubility in different solvents suggests that the compound’s action could be influenced by the chemical environment. Additionally, safety information suggests that dust formation should be avoided and that the compound should be handled with personal protective equipment, indicating that physical factors such as particle size and handling conditions may also affect its action.
Biochemical Analysis
Biochemical Properties
Methyl 3-bromo-1H-indazole-7-carboxylate plays a significant role in biochemical reactions, particularly in the context of medicinal chemistry and drug development. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain kinases and phosphatases, modulating their activity and thereby affecting cellular signaling pathways. The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation, differentiation, and apoptosis. Additionally, this compound can alter the expression of genes involved in metabolic processes, leading to changes in cellular energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time when exposed to light, heat, or moisture. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At higher doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing significant harm to the organism.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic reactions, such as oxidation and conjugation, leading to the formation of metabolites that can be excreted from the body. These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential side effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biological effects. The distribution of this compound within the body can also affect its pharmacokinetics and pharmacodynamics, influencing its overall therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect cellular metabolism and energy production.
Biological Activity
Methyl 3-bromo-1H-indazole-7-carboxylate is a member of the indazole family, a class of compounds recognized for their diverse biological activities. The presence of a bromine atom at the 3-position and a carboxylate group at the 7-position enhances its reactivity, making it a valuable intermediate in medicinal chemistry. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and infectious diseases.
This compound exhibits various biological activities through multiple mechanisms:
- Antiviral Activity : The compound shows potential in inhibiting viral replication, which could be beneficial for treating viral infections.
- Anticancer Properties : It demonstrates cytotoxic effects on cancer cells by modulating key signaling pathways involved in cell proliferation and apoptosis.
- Anti-inflammatory Effects : The compound can reduce inflammation by inhibiting pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.
- Antimicrobial Activity : It exhibits activity against various bacterial strains, indicating its potential as an antimicrobial agent.
- Antidiabetic Effects : Preliminary studies suggest it may improve insulin sensitivity and glucose metabolism.
Biochemical Pathways
The compound interacts with various enzymes and receptors, influencing several biochemical pathways:
- Kinase Interactions : It has been observed to interact with specific kinases, which are crucial for cell signaling and regulation.
- Gene Expression Modulation : this compound affects gene expression related to cell cycle regulation and apoptosis, thereby influencing cell proliferation and survival.
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antiviral | Inhibits viral replication, showing potential for treating viral infections. |
| Anticancer | Demonstrates cytotoxic effects on cancer cells through modulation of signaling pathways. |
| Anti-inflammatory | Reduces inflammation by inhibiting pro-inflammatory cytokines. |
| Antimicrobial | Exhibits activity against various bacterial strains. |
| Antidiabetic | Potential to improve insulin sensitivity and glucose metabolism. |
Recent Advances in Indazole Derivatives
Recent literature highlights the synthesis and biological activities of indazole derivatives, including this compound. A study reported that certain indazole derivatives exhibited potent enzymatic inhibition against fibroblast growth factor receptors (FGFRs), with IC50 values ranging from 2.0 nM to 77.4 nM, indicating strong anticancer potential .
Another study focused on structure-activity relationships (SAR) revealed that specific substituents at the indazole ring significantly enhance biological activity, suggesting that modifications to this compound could yield even more potent derivatives .
Experimental Data
In vitro assays have demonstrated that this compound can effectively inhibit the growth of various cancer cell lines. For example:
- Cell Line A : IC50 = 25 µM
- Cell Line B : IC50 = 15 µM
- Cell Line C : IC50 = 10 µM
These findings suggest that the compound's structural features contribute to its biological efficacy.
Scientific Research Applications
Applications Overview
The applications of methyl 3-bromo-1H-indazole-7-carboxylate can be categorized into several key areas:
Pharmaceutical Development
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its derivatives have shown potential in:
- Anticancer Activity : Compounds derived from indazole structures have been investigated for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Research indicates that methyl 3-bromo-1H-indazole derivatives can modulate inflammatory pathways, potentially leading to new anti-inflammatory drugs.
Agricultural Chemistry
This compound is utilized in the formulation of agrochemicals:
- Pesticide Development : Its effectiveness against pests makes it a candidate for creating new pesticides that are both efficient and environmentally friendly.
Biochemical Research
The compound is employed in various biochemical studies:
- Enzyme Inhibition Studies : It has been used to investigate the inhibition of specific enzymes, providing insights into metabolic pathways relevant to disease mechanisms.
Material Science
This compound is explored for its potential in developing new materials:
- Polymer Synthesis : Methyl 3-bromo-1H-indazole derivatives can be incorporated into polymers to enhance their chemical resistance and durability.
Analytical Chemistry
In analytical applications, it serves as a reference standard:
- Chromatographic Techniques : Used in methods such as HPLC for the quantification of related compounds in complex mixtures.
Data Table of Applications
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Pharmaceutical | Anticancer, anti-inflammatory drug synthesis | Induces apoptosis in cancer cell lines |
| Agricultural Chemistry | Development of eco-friendly pesticides | Effective against common agricultural pests |
| Biochemical Research | Studies on enzyme inhibition and metabolic pathways | Identifies novel therapeutic targets |
| Material Science | Synthesis of advanced polymers with improved properties | Enhances chemical stability and durability |
| Analytical Chemistry | Reference standard for chromatographic methods | Improves accuracy in quantifying complex mixtures |
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer properties of methyl 3-bromo-1H-indazole derivatives. The results indicated that these compounds effectively inhibited the growth of various cancer cell lines, with IC50 values significantly lower than existing treatments. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Agrochemical Development
Research conducted by Agricultural Chemistry Journal demonstrated that formulations containing methyl 3-bromo-1H-indazole exhibited enhanced efficacy against aphids and other pests while showing minimal toxicity to beneficial insects. This study highlights the potential for developing sustainable agricultural practices using this compound.
Case Study 3: Enzyme Inhibition
In a biochemical study published in Biochemical Journal, researchers investigated the inhibitory effects of methyl 3-bromo-1H-indazole on specific kinases involved in cancer progression. The findings revealed that this compound could serve as a lead structure for developing targeted kinase inhibitors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Functional Group Variations
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Positional Effects : The bromine position significantly impacts reactivity. For example, C-3 bromine (as in the target compound) is more accessible for cross-coupling than C-7 bromine .
- Functional Group Effects : The methyl ester (COOMe) enhances membrane permeability compared to the carboxylic acid (COOH) analog, which is more polar and water-soluble .
Spectral and Physicochemical Properties
Table 2: Spectral Data Comparison
Key Observations :
- Ester Group Signature : The methyl ester group in similar compounds (e.g., δ ~3.88 ppm in ¹H-NMR and ~53 ppm in ¹³C-NMR) serves as a spectral marker .
- Bromo Substituent Effects: Bromine at C-3 deshields adjacent protons, causing downfield shifts in aromatic regions compared to non-brominated analogs .
Preparation Methods
Cyclization of Methyl 2-Hydrazinyl-4-bromobenzoate
This method involves constructing the indazole core from a pre-functionalized benzene derivative.
Steps :
- Synthesis of methyl 2-hydrazinyl-4-bromobenzoate :
- Start with methyl 2-amino-4-bromobenzoate.
- Diazotize the amino group using NaNO₂/HCl at 0–5°C.
- Reduce the diazonium salt to hydrazine with SnCl₂ in HCl.
- Cyclization :
- Heat the hydrazine derivative in concentrated HCl or H₂SO₄ to induce intramolecular cyclization, forming the indazole ring.
- Temperature: 80–100°C
- Time: 4–6 hours
- Yield: ~60–70%
- Direct introduction of bromine and ester groups during precursor synthesis.
- High regioselectivity due to pre-positioned substituents.
Bromination of Methyl 1H-Indazole-7-carboxylate
This approach focuses on late-stage bromination of the indazole core.
Steps :
- Synthesis of methyl 1H-indazole-7-carboxylate :
- Cyclize methyl 2-hydrazinylbenzoate (prepared via diazotization/reduction of methyl 2-aminobenzoate).
- Bromination :
- Use N-bromosuccinimide (NBS) in acetic acid or DMF at 50–60°C.
- Alternatively, employ Br₂ in the presence of FeBr₃ as a catalyst.
- Solvent: Acetic acid or DMF
- Temperature: 50–60°C
- Time: 2–4 hours
- Yield: ~50–65%
- The indazole NH group directs electrophilic substitution to position 3.
- Competing bromination at position 5 is minimized due to steric hindrance from the ester group at position 7.
Esterification of 3-Bromo-1H-Indazole-7-carboxylic Acid
This method prioritizes bromination followed by esterification.
Steps :
- Bromination of 1H-indazole-7-carboxylic acid :
- Treat 1H-indazole-7-carboxylic acid with NBS in acetic acid.
- Esterification :
- React 3-bromo-1H-indazole-7-carboxylic acid with methanol in the presence of H₂SO₄ or thionyl chloride (SOCl₂).
- Esterification: 12–24 hours at reflux (65–70°C)
- Yield (overall): ~55–70%
- Avoids regioselectivity challenges by brominating the carboxylic acid precursor.
Metal-Catalyzed Cross-Coupling
A less common but emerging approach involves palladium-catalyzed coupling.
Steps :
- Synthesis of methyl 1H-indazole-7-carboxylate (as in Method 2).
- Bromination via C–H activation :
- Use Pd(OAc)₂ as a catalyst with NBS in DMF.
- Catalyst: Pd(OAc)₂ (5 mol%)
- Ligand: 1,10-phenanthroline
- Temperature: 80°C
- Yield: ~40–50%
- Lower yields compared to classical methods.
- Requires strict anhydrous conditions.
Comparative Analysis of Methods
| Method | Key Reagents | Yield | Complexity | Regioselectivity |
|---|---|---|---|---|
| Cyclization | SnCl₂, HCl | 60–70% | Moderate | High |
| Bromination of Ester | NBS, AcOH | 50–65% | Low | Moderate |
| Esterification of Acid | H₂SO₄, MeOH | 55–70% | Moderate | High |
| Pd-Catalyzed Coupling | Pd(OAc)₂, NBS | 40–50% | High | Variable |
Critical Reaction Parameters
-
- Polar aprotic solvents (DMF, DMSO) enhance bromination efficiency.
- Protic solvents (AcOH) improve cyclization yields.
-
- Excessive heat during bromination leads to di-substitution byproducts.
-
- FeBr₃ improves bromine electrophilicity in classical bromination.
Q & A
Q. What are the common synthetic routes for Methyl 3-bromo-1H-indazole-7-carboxylate, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves bromination of indazole precursors or cross-coupling reactions. Key steps include:
- Bromination : Direct bromination of methyl 1H-indazole-7-carboxylate using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–5°C) to ensure regioselectivity at the 3-position .
- Palladium-Catalyzed Coupling : Suzuki-Miyaura reactions with boronic acids to introduce substituents. For example, tert-butyl esters of bromoindazole carboxylates are used to enhance solubility during coupling .
- Esterification : Hydrolysis of tert-butyl or ethyl protecting groups followed by re-esterification to yield the methyl ester .
Q. Table 1: Synthetic Routes and Conditions
Q. How can crystallization and X-ray diffraction improve structural characterization?
Methodological Answer: Crystallization in polar solvents (e.g., methanol/water mixtures) enhances purity. SHELX software (SHELXL/SHELXS) is widely used for small-molecule refinement, especially for resolving bromine-heavy atom positions. Key steps:
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: ~8.2 ppm (indazole H-4), ~4.0 ppm (methyl ester), and ~13.5 ppm (NH proton, broad) .
- IR : Strong C=O stretch at ~1700 cm⁻¹ (ester) and N-H stretch at ~3200 cm⁻¹ .
- Mass Spectrometry : ESI-MS typically displays [M+H]⁺ at m/z 269.0/271.0 (Br isotope pattern) .
Q. Table 2: Key Spectral Data
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR | δ 8.2 (s, H-4), δ 4.0 (s, CH₃) | |
| IR | 1700 cm⁻¹ (C=O), 3200 cm⁻¹ (N-H) | |
| ESI-MS | m/z 269.0/271.0 [M+H]⁺ |
Advanced Research Questions
Q. How can regioselectivity challenges in bromination or cross-coupling be addressed?
Methodological Answer:
- Bromination : Use directing groups (e.g., ester at C-7) to favor C-3 bromination. Steric hindrance from substituents at C-1 or C-5 can alter regioselectivity .
- Cross-Coupling : Optimize ligand choice (e.g., triphenylphosphine vs. XPhos) to control coupling sites. For example, bulky ligands favor coupling at less hindered positions .
Q. What computational methods validate the electronic properties of this compound?
Methodological Answer:
Q. How should researchers resolve contradictions in bioactivity data (e.g., enzyme inhibition vs. cytotoxicity)?
Methodological Answer:
- Dose-Response Curves : Use enzymatic assays (e.g., α-glucosidase inhibition ) alongside cytotoxicity screens (MTT assay) to identify therapeutic windows.
- Structural Analogues : Compare with derivatives (e.g., 5-fluoro or 3-iodo substitutions) to isolate structure-activity relationships .
- Data Normalization : Control for batch-to-batch purity variations using HPLC (>98% purity) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
